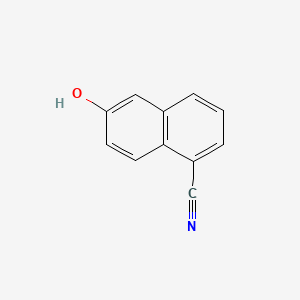

6-Hydroxynaphthalene-1-carbonitrile

Description

BenchChem offers high-quality 6-Hydroxynaphthalene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxynaphthalene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQTUYCOTSTNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695402 | |

| Record name | 6-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130200-57-6 | |

| Record name | 6-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxynaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Hydroxynaphthalene-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 6-Hydroxynaphthalene-1-carbonitrile, a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of established and modern synthetic methodologies. The guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. Key synthetic strategies, including the Rosenmund-von Braun reaction, the Sandmeyer reaction, and modern palladium-catalyzed cross-coupling reactions, are critically evaluated. Detailed experimental protocols, mechanistic insights, and a comparative analysis of these pathways are presented to empower researchers in selecting and optimizing the synthesis of this valuable compound.

Introduction: The Significance of 6-Hydroxynaphthalene-1-carbonitrile

6-Hydroxynaphthalene-1-carbonitrile, also known as 5-cyano-2-naphthol, is a bifunctional aromatic compound featuring a hydroxyl and a nitrile group on a naphthalene scaffold.[1] Its molecular structure, a white to light yellow solid, makes it a versatile building block in organic synthesis.[1] The strategic placement of the hydroxyl and nitrile functionalities allows for a wide range of chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules.

The primary utility of 6-Hydroxynaphthalene-1-carbonitrile lies in its role as a crucial intermediate. In the pharmaceutical industry , it serves as a scaffold for the development of novel therapeutic agents.[1] The naphthalene core is a common motif in bioactive molecules, and the hydroxyl and nitrile groups provide handles for further functionalization to modulate pharmacological activity. In the agrochemical sector , it is employed in the synthesis of compounds aimed at enhancing crop protection and yield.[1] Furthermore, its aromatic and chromophoric nature makes it a precursor in the dye industry for the creation of specialized colorants.[1]

Given its industrial importance, the development of efficient, scalable, and safe synthetic routes to 6-Hydroxynaphthalene-1-carbonitrile is of paramount importance. This guide will explore the most prominent synthetic pathways, providing a deep dive into their chemical principles and practical execution.

Strategic Synthesis Pathways

The synthesis of 6-Hydroxynaphthalene-1-carbonitrile can be approached through several strategic disconnections. The most common strategies involve the introduction of the nitrile group onto a pre-functionalized naphthalene ring system. This guide will focus on three primary and historically significant methods:

-

The Rosenmund-von Braun Reaction: Cyanation of an aryl halide.

-

The Sandmeyer Reaction: Conversion of a primary aryl amine to a nitrile.

-

Palladium-Catalyzed Cyanation: A modern cross-coupling approach.

A critical aspect of any of these syntheses is the availability and preparation of the requisite starting materials. Therefore, this guide will also address the synthesis of key precursors.

Synthesis of Key Precursor: 6-Bromo-2-naphthol

A common and versatile starting material for the synthesis of 6-Hydroxynaphthalene-1-carbonitrile is 6-bromo-2-naphthol.[2][3] Its synthesis from the readily available 2-naphthol is a well-established procedure.

Workflow for the Synthesis of 6-Bromo-2-naphthol:

Caption: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol.

Experimental Protocol: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol

This procedure is adapted from the robust and well-documented method in Organic Syntheses.[2]

-

Bromination: In a well-ventilated fume hood, dissolve 144 g (1.0 mole) of 2-naphthol in 400 mL of glacial acetic acid in a 3-L round-bottomed flask equipped with a dropping funnel and a reflux condenser.[2]

-

Slowly add a solution of 320 g (2.0 moles) of bromine in 100 mL of glacial acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic, and the mixture should be cooled as needed to control the evolution of hydrogen bromide gas.[2]

-

After the addition is complete, add 100 mL of water and heat the mixture to boiling.[2]

-

Reduction: Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin has dissolved.[2]

-

Repeat the addition of mossy tin in two more portions (25 g and then 100 g), boiling to dissolve the tin after each addition. The total amount of tin added is 150 g (1.27 gram-atoms).[2]

-

After the final portion of tin is consumed, boil the mixture for an additional 3 hours.[2]

-

Cool the reaction mixture to 50°C and filter with suction to remove tin salts, washing the filter cake with 100 mL of cold acetic acid.[2]

-

Pour the filtrate into 3 L of cold water with stirring to precipitate the product.[2]

-

Collect the crude 6-bromo-2-naphthol by suction filtration and wash the solid with 1 L of cold water.[2]

-

Dry the product at 100°C. The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield a white solid.[2]

Causality of Experimental Choices:

-

Excess Bromine: The use of two equivalents of bromine leads to the formation of 1,6-dibromo-2-naphthol. The hydroxyl group of 2-naphthol is an ortho-, para-director, and the initial bromination occurs at the more reactive 1-position. The second bromination then occurs at the 6-position.

-

Tin Reduction: The subsequent addition of mossy tin in acetic acid selectively reduces the more reactive bromine at the 1-position, affording the desired 6-bromo-2-naphthol. This selectivity is a key feature of this synthetic route.

Pathway I: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[4][5] This reaction typically requires high temperatures and polar aprotic solvents.

Reaction Scheme:

Caption: Rosenmund-von Braun Cyanation of 6-Bromo-2-naphthol.

Mechanism of the Rosenmund-von Braun Reaction:

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[4] This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst.

Caption: Proposed Mechanism of the Rosenmund-von Braun Reaction.

Experimental Protocol: Rosenmund-von Braun Cyanation of 6-Bromo-2-naphthol

-

To a solution of 6-bromo-2-naphthol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.1-1.5 eq).

-

Heat the reaction mixture to a temperature between 150-200°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 6-hydroxynaphthalene-1-carbonitrile.

Yields: Reported yields for this method are typically in the range of 60-75%, with some optimized procedures achieving up to 91.2%.[1]

Pathway II: The Sandmeyer Reaction

The Sandmeyer reaction provides a route to aryl nitriles from primary aryl amines via a diazonium salt intermediate.[6] This method requires the synthesis of the corresponding amino-naphthol precursor.

Synthesis of Key Precursor: 6-Amino-2-naphthol

6-Amino-2-naphthol can be synthesized from 6-hydroxy-2-naphthoic acid through a Bucherer reaction, which involves the conversion of a hydroxyl group to an amino group in the presence of an aqueous sulfite or bisulfite and ammonia.[7]

Reaction Scheme:

Caption: Bucherer Reaction for the Synthesis of 6-Amino-2-naphthoic Acid.

Experimental Protocol: Sandmeyer Cyanation of 6-Amino-2-naphthol

-

Diazotization: Dissolve 6-amino-2-naphthol (1.0 eq) in an aqueous solution of hydrochloric or sulfuric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium or potassium cyanide (1.1 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and neutralize with a base.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Mechanism of the Sandmeyer Reaction:

The Sandmeyer reaction proceeds through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[8] This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a cyanide group from a copper(II) species, yielding the aryl nitrile and regenerating the copper(I) catalyst.

Caption: Triflation of a Hydroxynaphthonitrile.

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Triflate

This protocol is based on the mild cyanation conditions developed by Buchwald and coworkers. [9]

-

In a glovebox, add the aryl triflate (1.0 eq), zinc cyanide (0.6 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%) to a reaction vessel.

-

Add a solvent system, such as a mixture of THF and water (e.g., 1:5 ratio). [9]3. Seal the vessel and remove it from the glovebox.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and water.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Mechanism of Palladium-Catalyzed Cyanation:

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl triflate to form a Pd(II) complex.

-

Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center.

-

Reductive Elimination: The aryl nitrile product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route to 6-Hydroxynaphthalene-1-carbonitrile depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for harsh reaction conditions and toxic reagents.

| Metric | Rosenmund-von Braun Reaction | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |

| Starting Material | 6-Bromo-2-naphthol | 6-Amino-2-naphthol | 6-Hydroxy-1-naphthyl Triflate |

| Key Reagents | CuCN | NaNO2, CuCN | Pd catalyst, phosphine ligand, Zn(CN)2 |

| Reaction Temperature | High (150-200°C) | Low to moderate (0°C to heat) | Mild (Room temperature to 40°C) |

| Reported Yield | 60-91.2% [1] | Variable | Generally high |

| Key Advantages | Well-established, uses relatively inexpensive reagents | Avoids handling of aryl bromides | Mild conditions, high functional group tolerance, high yields |

| Key Disadvantages | Harsh conditions, use of toxic CuCN, difficult work-up | Unstable diazonium intermediate, use of CuCN | Expensive catalyst and ligands, requires inert atmosphere |

Purification and Characterization

The final product, 6-Hydroxynaphthalene-1-carbonitrile, can be purified by standard laboratory techniques.

-

Recrystallization: A common method for purification is recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is effective.

Characterization:

The structure and purity of the synthesized 6-Hydroxynaphthalene-1-carbonitrile should be confirmed by a combination of analytical techniques:

-

Melting Point: 179°C [10]* ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system and a broad singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule, including the nitrile carbon at approximately 118-120 ppm and the carbon bearing the hydroxyl group at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ).

Safety Considerations

-

Copper(I) Cyanide: This reagent is highly toxic if swallowed, inhaled, or absorbed through the skin. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They should always be prepared and used in situ in solution at low temperatures.

-

Palladium Catalysts and Ligands: While generally less acutely toxic than cyanide salts, palladium catalysts and phosphine ligands can be sensitizers and should be handled with care, preferably in a glovebox or fume hood.

-

General Precautions: All chemical manipulations should be carried out in a well-ventilated fume hood. Researchers should consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 6-Hydroxynaphthalene-1-carbonitrile can be successfully achieved through several distinct pathways. The classical Rosenmund-von Braun and Sandmeyer reactions, while effective, often require harsh conditions and the use of highly toxic reagents. Modern palladium-catalyzed cyanation offers a milder, more versatile, and often higher-yielding alternative, albeit at a higher initial cost for the catalyst and ligands. The choice of the optimal synthetic route will be dictated by the specific requirements of the laboratory or industrial setting, including scale, cost, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

-

LookChem. Cas 130200-57-6, 6-Hydroxy-naphthalene-1-carbonitrile. [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

- Google Patents. WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

-

Wikipedia. Betti reaction. [Link]

-

ResearchGate. Convenient synthesis of 6-Amino-2-naphthol by Copper-catalyzed Ullmann reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

PubMed. Dearomative Allylation of Naphthyl Cyanohydrins by Palladium Catalysis: Catalyst-Enhanced Site Selectivity. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. [Link]

-

ResearchGate. Palladium‐catalyzed cyanation. [Link]

-

International Journal of Current Microbiology and Applied Sciences. A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. [Link]

-

Synfacts. L-Proline-Promoted Rosenmund–von Braun Reaction. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Wikipedia. Rosenmund–von Braun reaction. [Link]

-

SciSpace. Rosenmund–von Braun reaction. [Link]

-

SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Conscientia Beam. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. [Link]

-

The Royal Society of Chemistry. Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

National Center for Biotechnology Information. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. [Link]

-

Organic & Biomolecular Chemistry. Visible light photoacid-catalyzed acetalization. [Link]

-

RSC Publishing. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]

-

PubChem. 6-Bromo-2-naphthalenol. [Link]

-

York Research Database. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]

-

ResearchGate. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. [Link]

-

Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride. [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

PubMed. Photoarylation/alkylation of bromonaphthols. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 10. biosynth.com [biosynth.com]

6-Hydroxynaphthalene-1-carbonitrile chemical properties and structure

An In-depth Technical Guide to 6-Hydroxynaphthalene-1-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-hydroxynaphthalene-1-carbonitrile, a key intermediate in the synthesis of fine chemicals. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis, and applications, grounded in established scientific principles and safety protocols.

Introduction and Strategic Importance

6-Hydroxynaphthalene-1-carbonitrile, also known as 5-cyano-2-naphthol, belongs to the naphthalene family of organic compounds. Its bifunctional nature, featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group on a rigid aromatic scaffold, makes it a highly valuable building block. The naphthalene core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs such as propranolol (a beta-blocker), naproxen (an anti-inflammatory agent), and bedaquiline (an anti-tuberculosis drug).[1] The presence of reactive hydroxyl and nitrile moieties allows for diverse chemical modifications, positioning this compound as a critical starting material for creating complex molecules with potential therapeutic applications.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

Molecular Structure and Physicochemical Properties

The compound's properties are dictated by its fused aromatic ring system and its functional groups. The hydroxyl group can act as a hydrogen bond donor, influencing its melting point and solubility, while the electron-withdrawing nitrile group impacts the aromatic system's reactivity.

Chemical Structure

The structure consists of a naphthalene ring system substituted with a hydroxyl group at position 6 and a nitrile group at position 1.

Caption: Chemical Structure of 6-Hydroxynaphthalene-1-carbonitrile.

Physicochemical Data Summary

The following table summarizes the key properties of 6-hydroxynaphthalene-1-carbonitrile, which are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 130200-57-6 | [2][3] |

| Molecular Formula | C₁₁H₇NO | [2][3] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | 179-180 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone and ethanol. | [2] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C(=C1)C#N | [3][4] |

| InChI | InChI=1S/C11H7NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H | [4] |

| InChIKey | BSQTUYCOTSTNLF-UHFFFAOYSA-N | [4] |

Spectral Analysis for Structural Confirmation

Spectroscopic methods are fundamental for verifying the identity and purity of 6-hydroxynaphthalene-1-carbonitrile. The expected spectral data are as follows:

-

¹H NMR Spectroscopy : The spectrum should display distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The proton adjacent to the hydroxyl group and those near the nitrile group will exhibit unique chemical shifts due to their respective electronic environments. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The spectrum is expected to show 11 distinct signals for the 11 carbon atoms in the molecule, including the nitrile carbon (typically δ 115-125 ppm) and the carbon bearing the hydroxyl group (typically δ 150-160 ppm).

-

Infrared (IR) Spectroscopy : Key characteristic absorption bands would confirm the presence of the functional groups: a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group, a sharp, medium intensity peak around 2220-2260 cm⁻¹ for the C≡N stretch of the nitrile group, and multiple peaks in the 1500-1600 cm⁻¹ region for the C=C stretching of the aromatic naphthalene ring.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (169.18).

Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and logical approach involves the conversion of a corresponding aldehyde to a nitrile. This demonstrates a reliable and scalable method for laboratory synthesis.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 6-hydroxy-1-naphthaldehyde. The aldehyde is first converted to an oxime, which is then dehydrated to yield the final nitrile product.

Caption: Proposed workflow for the synthesis of 6-Hydroxynaphthalene-1-carbonitrile.

Step-by-Step Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions.

-

Oxime Formation:

-

To a solution of 6-hydroxy-1-naphthaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime intermediate.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Dehydration to Nitrile:

-

Suspend the dried oxime intermediate in acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The dehydration reaction converts the oxime into the nitrile.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring to hydrolyze the excess acetic anhydride and precipitate the crude product.

-

-

Purification:

-

Filter the crude 6-hydroxynaphthalene-1-carbonitrile.

-

Wash the solid thoroughly with water to remove acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.[2]

-

Dry the purified crystals under vacuum.

-

Applications in Research and Development

The strategic value of 6-hydroxynaphthalene-1-carbonitrile lies in its utility as a versatile intermediate.

-

Pharmaceutical Synthesis : The hydroxyl group can be alkylated or acylated, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring. These transformations open pathways to a wide array of pharmacologically active molecules for various conditions, including cancer, infections, and inflammation.[1][2][5]

-

Agrochemical Industry : It is used as a precursor for creating novel pesticides and herbicides, where the naphthalene scaffold contributes to the molecule's efficacy and stability.[2]

-

Dye Industry : The chromophoric naphthalene system makes it a suitable starting material for synthesizing specialized dyes and fluorescent probes.[2][3] Its protonated chromophore exhibits a red shift in its fluorescence emission spectrum, a property useful in sensor development.[3]

Safety, Handling, and Storage

Proper handling of 6-hydroxynaphthalene-1-carbonitrile is crucial to ensure laboratory safety. This compound is classified as harmful and an irritant.

GHS Hazard Information

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P261: Avoid breathing dust. |

| H312: Harmful in contact with skin. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H332: Harmful if inhaled. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Source: Sigma-Aldrich, Fisher Scientific)[6][7]

Handling and First Aid

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][8]

-

First Aid :

-

In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][8]

-

In case of skin contact : Wash off immediately with plenty of soap and water.[6]

-

If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong acids.[6] The compound should be stored at room temperature.

Conclusion

6-Hydroxynaphthalene-1-carbonitrile is a compound of significant scientific and commercial interest. Its well-defined chemical properties, versatile reactivity, and the strategic importance of its naphthalene core make it an indispensable tool for chemists and researchers. A thorough understanding of its structure, properties, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the synthesis of novel and valuable molecules for the pharmaceutical, agrochemical, and materials science industries.

References

- Biosynth. (n.d.). 6-Hydroxynaphthalene-1-carbonitrile | 130200-57-6.

- LookChem. (n.d.). Cas 130200-57-6, 6-Hydroxy-naphthalene-1-carbonitrile.

- Sigma-Aldrich. (n.d.). 6-hydroxynaphthalene-1-carbonitrile | 130200-57-6.

- Fisher Scientific. (2025). Safety Data Sheet.

- MedchemExpress. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Guidechem. (n.d.). 6-Hydroxy-naphtalène-1-carbonitrile 130200-57-6 wiki.

- ChemicalBook. (n.d.). 6-Hydroxy-naphthalene-1-carboxylic acid Methyl ester synthesis.

- ChemBK. (n.d.). 6-HYDROXY-NAPHTHALENE-2-CARBONITRILE.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- PubChem. (n.d.). 6-Hydroxy-1-naphthoic acid.

- Sadler Power Train. (n.d.). PAI 131333 Gasket Kit - Cummins 855.

- University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-50. doi: 10.1016/j.ejmech.2018.10.018.

- Highway and Heavy Parts. (n.d.). Cummins 855 Lower Gasket Kit, New (131333).

- ChemicalBook. (n.d.). 6-Hydroxy-1-naphthoic acid(2437-17-4) 1H NMR spectrum.

- ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra β-hydroxy naphthalene amide derivative.

- ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF.

- National Institutes of Health. (n.d.). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.

- ACS Publications. (n.d.). Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition.

- PubChem. (n.d.). 1-Naphthol.

- MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.

- National Institutes of Health. (2024). Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition.

- Biosynth. (n.d.). 4-Hydroxynaphthalene-1-carbonitrile | 35462-47-6.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. biosynth.com [biosynth.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of 6-Hydroxynaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic properties of 6-Hydroxynaphthalene-1-carbonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a robust analytical framework. This framework is built upon the foundational principles of spectroscopic interpretation, comparative analysis with closely related isomers, and predictive methodologies based on its chemical structure.

Introduction to 6-Hydroxynaphthalene-1-carbonitrile

6-Hydroxynaphthalene-1-carbonitrile, with the molecular formula C₁₁H₇NO, is a bifunctional aromatic compound containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to a naphthalene core.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. The compound is typically a white to light yellow solid, soluble in organic solvents like acetone and ethanol.[1]

Key Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | Calculated |

| Melting Point | 179-180 °C | [2] |

| Appearance | White to light yellow solid | [1] |

The strategic placement of the hydroxyl and nitrile groups on the naphthalene scaffold allows for a variety of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and other advanced materials.

Spectroscopic Profile: A Predictive and Comparative Analysis

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Hydroxynaphthalene-1-carbonitrile. Where direct experimental data is unavailable, predictions are made based on established spectroscopic principles and supported by data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 6-Hydroxynaphthalene-1-carbonitrile is expected to exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitrile group. The aromatic region should display a set of coupled multiplets corresponding to the six protons on the naphthalene ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons (6H): Expected to appear in the range of δ 7.0-8.5 ppm. The specific coupling patterns will depend on the relative positions of the protons.

-

Hydroxyl Proton (1H): A broad singlet, typically in the range of δ 5.0-10.0 ppm, which may exchange with D₂O.

For a comparative reference, the ¹H NMR data for the related compound, 6-Hydroxy-1-naphthoic acid, is presented below. Note the similarities in the aromatic region.

Table 1: ¹H NMR Data for 6-Hydroxy-1-naphthoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | -OH |

| 8.79 | d | 1H | Ar-H |

| 7.95 | d | 1H | Ar-H |

| 7.49 | t | 1H | Ar-H |

| 7.27 | m | 2H | Ar-H |

Data obtained from ChemicalBook in DMSO-d₆.[3]

The proton-decoupled ¹³C NMR spectrum of 6-Hydroxynaphthalene-1-carbonitrile should display 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the single carbon of the nitrile group.

Predicted ¹³C NMR Spectral Features:

-

Aromatic Carbons: A series of signals between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-6) is expected to be significantly deshielded (around δ 155-160 ppm), while the carbon attached to the nitrile group (C-1) will also be in the downfield region.

-

Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.

-

Quaternary Carbons: The spectrum will also show signals for the quaternary carbons of the naphthalene ring, which can be identified by their lower intensity or through DEPT experiments.

A comparative ¹³C NMR dataset for 1,6-Dihydroxynaphthalene is provided to illustrate the chemical shifts of a similarly substituted naphthalene system.

Table 2: ¹³C NMR Data for 1,6-Dihydroxynaphthalene

| Chemical Shift (ppm) |

| 152.9 |

| 145.8 |

| 128.4 |

| 124.9 |

| 121.7 |

| 120.9 |

| 118.6 |

| 110.2 |

| 109.8 |

| 106.1 |

Data obtained from ChemicalBook.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Hydroxynaphthalene-1-carbonitrile will be dominated by the characteristic absorption bands of the O-H and C≡N bonds, as well as vibrations from the aromatic ring.

Predicted IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.

-

Aromatic C-H Stretch: One or more sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern of the naphthalene ring.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C≡N (Nitrile) | 2220-2260 (sharp, medium) |

| C-H (Aromatic) | 3000-3100 (sharp) |

| C=C (Aromatic) | 1450-1600 (medium to strong) |

| C-O (Alcohol) | 1200-1300 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectral Features:

-

Molecular Ion (M⁺•): A prominent peak at m/z = 169, corresponding to the molecular weight of 6-Hydroxynaphthalene-1-carbonitrile.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z = 27), resulting in a fragment at m/z = 142.

-

Loss of CO (m/z = 28), leading to a fragment at m/z = 141.

-

Further fragmentation of the naphthalene ring system.

-

For comparison, the mass spectrum of the related compound 6-Hydroxy-1-naphthoic acid shows a molecular ion peak at m/z = 188.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like 6-Hydroxynaphthalene-1-carbonitrile.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field strength spectrometer for better resolution.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KKBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, often coupled with liquid chromatography (LC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the structure of 6-Hydroxynaphthalene-1-carbonitrile and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of 6-Hydroxynaphthalene-1-carbonitrile.

Caption: Conceptual workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Hydroxynaphthalene-1-carbonitrile. While direct experimental data remains elusive in publicly accessible databases, the predictive and comparative analysis presented here offers a solid foundation for researchers working with this compound. The detailed protocols and interpretive guidelines will aid in the accurate characterization of this important synthetic intermediate. It is imperative for researchers who synthesize or utilize this compound to acquire and publish the full experimental spectroscopic data to contribute to the collective body of scientific knowledge.

References

-

LookChem. Cas 130200-57-6, 6-Hydroxy-naphthalene-1-carbonitrile. [Link]

- Reddy, P. Aravinda, et al. "Suzuki-Miyaura cross-coupling reaction of naphthyl triflate with indole boronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene-palladium complex catalyst: Synthesis of naphthalene-linked bis-heterocycles." Tetrahedron Letters, vol. 55, no. 2, 2014, pp. 1451-1456.

-

LookChem. Cas 52927-22-7, 6-Cyano-2-naphthol. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Introduction: A Profile of a Versatile Naphthalene Intermediate

An In-Depth Technical Guide to 6-Hydroxynaphthalene-1-carbonitrile (CAS: 130200-57-6)

This document provides a comprehensive technical overview of 6-Hydroxynaphthalene-1-carbonitrile, a key bifunctional intermediate for researchers, chemists, and professionals in drug development and materials science. We will delve into its chemical properties, spectroscopic profile, plausible and robust synthetic routes, and its potential as a versatile building block for advanced molecular architectures.

6-Hydroxynaphthalene-1-carbonitrile is a substituted naphthalene derivative featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1] This unique combination of functional groups on a rigid aromatic scaffold makes it a highly valuable intermediate in organic synthesis. The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The hydroxyl group can be leveraged for etherification, esterification, or as a directing group in further electrophilic aromatic substitutions, while the nitrile group is a versatile precursor to amines, carboxylic acids, amides, and tetrazoles.

Its formal name is 6-Hydroxynaphthalene-1-carbonitrile, and it is also known as 5-Cyano-2-naphthol.[1] It is primarily utilized in research and development as an intermediate for creating more complex molecules targeted for applications in the pharmaceutical, agrochemical, and dye industries.[1]

Physicochemical and Spectroscopic Characterization

Accurate identification is paramount in chemical synthesis. The following data provides the foundational physicochemical properties and expected spectroscopic signatures for verifying the identity and purity of 6-Hydroxynaphthalene-1-carbonitrile.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 130200-57-6 | [3] |

| Molecular Formula | C₁₁H₇NO | [1][3] |

| Molecular Weight | 169.18 g/mol | [1][3] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 179-180 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone and ethanol. | [1] |

| InChI Key | BSQTUYCOTSTNLF-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Profile

While specific experimental spectra are proprietary to manufacturers, a competent chemist can predict the key analytical signatures based on the molecule's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak around 3200-3500 cm⁻¹ would indicate the O-H stretching of the phenolic group. A sharp, medium-intensity peak should appear around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Additional peaks in the 1500-1600 cm⁻¹ region and 3000-3100 cm⁻¹ would confirm the aromatic C=C and C-H bonds, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring. The proton ortho to the hydroxyl group and the proton ortho to the nitrile group will likely be the most de-shielded (downfield). A broad singlet, which may be exchangeable with D₂O, would correspond to the phenolic -OH proton.

-

¹³C NMR: The carbon NMR spectrum is predicted to show 11 unique signals. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The carbon attached to the hydroxyl group would be significantly downfield, likely in the δ 155-160 ppm range. The remaining nine aromatic carbon signals would appear between δ 110-140 ppm.

-

-

Mass Spectrometry (MS): In an electron impact (EI-MS) experiment, the molecular ion peak (M⁺) would be observed at an m/z ratio of 169, corresponding to the molecular weight of the compound.

Robust Synthetic Strategies

While numerous proprietary methods exist, two primary, literature-supported strategies are proposed for the synthesis of 6-Hydroxynaphthalene-1-carbonitrile in a laboratory setting: modern palladium-catalyzed cyanation and the classic Sandmeyer reaction.

Pathway A: Palladium-Catalyzed Cyanation of 6-Bromo-1-naphthol

This approach represents a modern and highly efficient method for introducing a nitrile group onto an aromatic ring. Palladium-catalyzed cross-coupling reactions are prized for their high functional group tolerance and milder reaction conditions compared to classical methods.[5][6] The logical precursor for this synthesis is 6-Bromo-1-naphthol.

Caption: Workflow for Palladium-Catalyzed Cyanation.

Experimental Protocol (Proposed):

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 6-bromo-1-naphthol (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Trustworthiness: The use of a palladium(0) catalyst is crucial for the oxidative addition/reductive elimination cycle.[6] Zinc cyanide is often preferred over more toxic alkali metal cyanides as it is less water-sensitive and releases cyanide ions slowly into the reaction medium, minimizing side reactions.[7] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Pathway B: The Sandmeyer Reaction from 6-Amino-1-naphthol

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[8][9][10] The required starting material, 6-Amino-1-naphthol, is commercially available.[11]

Caption: Workflow for the two-step Sandmeyer Reaction.

Experimental Protocol (Proposed):

-

Diazotization: Dissolve 6-amino-1-naphthol (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq) in water or a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN mixture.

-

Reaction: Gently warm the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas should be observed.[8] After the gas evolution ceases, continue heating for an additional hour.

-

Workup and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product as described in Pathway A.

Causality and Trustworthiness: The low temperature for diazotization is critical to prevent the unstable diazonium salt from decomposing prematurely.[12] The copper(I) salt acts as a catalyst in a single-electron transfer (SET) mechanism, facilitating the displacement of N₂ gas by the cyanide nucleophile.[8][13] This classic transformation provides a fundamentally different, yet equally viable, route to the target molecule.

Chemical Reactivity and Synthetic Utility

The value of 6-Hydroxynaphthalene-1-carbonitrile lies in the orthogonal reactivity of its two functional groups, allowing for selective transformations and the construction of complex molecular libraries.

Caption: Key reactive sites on 6-Hydroxynaphthalene-1-carbonitrile.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to form esters. It also strongly activates the naphthalene ring towards further electrophilic aromatic substitution.

-

Reactions at the Nitrile Group: The nitrile group is a versatile functional handle. It can be:

-

Reduced to a primary aminomethyl group (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Hydrolyzed under acidic or basic conditions to yield the corresponding 6-hydroxy-1-naphthoic acid.[14]

-

Partially hydrated to form the 6-hydroxy-1-naphthalene-carboxamide.

-

This dual reactivity makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, 6-Hydroxynaphthalene-1-carbonitrile must be handled with appropriate care.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed or in contact with skin.[4]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[15][17]

Conclusion

6-Hydroxynaphthalene-1-carbonitrile (CAS: 130200-57-6) is a strategically important chemical intermediate whose value is derived from the versatile and orthogonal reactivity of its hydroxyl and nitrile functionalities. Its synthesis is achievable through established and reliable organic transformations, such as palladium-catalyzed cyanation and the Sandmeyer reaction. For researchers in medicinal chemistry, materials science, and synthetic organic chemistry, this compound serves as a robust and adaptable platform for the development of novel and complex molecular structures.

References

- Biosynth. (n.d.). 6-Hydroxynaphthalene-1-carbonitrile | 130200-57-6.

-

Buchwald, S. L., & Martin, R. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(28), 6492-6495. Available at: [Link]

-

Su, M., et al. (2014). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. European Journal of Organic Chemistry, 2014(26), 5723-5727. Available at: [Link]

- LookChem. (n.d.). Cas 130200-57-6, 6-Hydroxy-naphthalene-1-carbonitrile.

-

Zanon, J., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Letters, 5(17), 2887-2890. Available at: [Link]

-

Arvela, R. K., & Leadbeater, N. E. (2005). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. The Journal of Organic Chemistry, 70(5), 1786-1790. Available at: [Link]

-

Anjana, P. K., & Sivan, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33261-33285. Available at: [Link]

- Sigma-Aldrich. (n.d.). 6-hydroxynaphthalene-1-carbonitrile | 130200-57-6.

- Fisher Scientific. (2025). Safety Data Sheet - 1,6-Dihydroxynaphthalene.

-

Percec, V., et al. (2009). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. Synthetic Communications, 39(11), 1936-1944. Available at: [Link]

- Sigma-Aldrich. (n.d.). 6-hydroxynaphthalene-1-carbonitrile Safety Information.

- MedchemExpress. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet - 6-hydroxynaphthalene-1-carbonitrile.

-

Koelsch, C. F. (1955). 6-Bromo-2-naphthol. Organic Syntheses, Coll. Vol. 3, p.132. Available at: [Link]

- Wikipedia. (n.d.). Sandmeyer reaction.

- Guidechem. (n.d.). What is 6-Bromo-2-naphthol and how is it synthesized?.

-

Waghmare, P., & Tale, R. H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3229-3266. Available at: [Link]

- ChemBK. (n.d.). 6-HYDROXY-NAPHTHALENE-2-CARBONITRILE.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ChemScene. (n.d.). 6-Amino-1-naphthol | 23894-12-4.

- Reagent Friday. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Chem EZ. (2025). Sandmeyer Reaction.

- PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol.

- ChemicalBook. (2025). 6-AMINO-1-NAPHTHOL | 23894-12-4.

-

Percec, V., et al. (2002). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. Princeton University. Available at: [Link]

- Nanjing Finechem Holding Co.,Limited. (n.d.). 6-Hydroxy-Naphthalene-2-Carbonitrile.

- Guidechem. (n.d.). 4-(HYDROXYMETHYL)NAPHTHALENE-1-CARBONITRILE 79996-90-0 wiki.

- Guidechem. (n.d.). N-Hydroxy-N-Naphthalen-2-Ylacetamide 2508-23-8 wiki.

-

Fieser, L. F. (1941). 1,4-aminonaphthol hydrochloride. Organic Syntheses, Coll. Vol. 1, p.49. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminonaphthol. PubChem Compound Database. Retrieved from [Link]

-

Conant, J. B., et al. (1941). 1,4-aminonaphthol hydrochloride. Organic Syntheses, Coll. Vol. 1, p.49. Available at: [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1-naphthoic acid. PubChem Compound Database. Retrieved from [Link]

-

Singh, R., et al. (2013). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research, 4(9), 3358-3364. Available at: [Link]

-

Boukhoubza, F., et al. (2020). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from Olea europaea L. Journal of Analytical & Pharmaceutical Research, 9(2), 65-73. Available at: [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49. Available at: [Link]

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- ChemicalBook. (n.d.). 6-Hydroxy-1-naphthoic acid(2437-17-4) 1H NMR spectrum.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 6-hydroxynaphthalene-1-carbonitrile | 130200-57-6 [sigmaaldrich.com]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. chemscene.com [chemscene.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. 6-Hydroxy-Naphthalene-2-Carbonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [nj-finechem.com]

An In-depth Technical Guide to the Solubility of 6-Hydroxynaphthalene-1-carbonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 6-Hydroxynaphthalene-1-carbonitrile, a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative solubility insights, and presents a detailed, field-proven protocol for quantitative solubility determination.

Introduction: The Significance of Understanding Solubility

6-Hydroxynaphthalene-1-carbonitrile (also known as 6-hydroxy-1-naphthonitrile) is a bifunctional organic compound featuring a naphthalene core substituted with a hydroxyl (-OH) and a nitrile (-CN) group.[1] The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in its application. For instance, in pharmaceutical synthesis, consistent solubility is paramount for reaction kinetics, purification, and formulation.[2][3] This guide aims to provide a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 6-Hydroxynaphthalene-1-carbonitrile, the key characteristics are:

-

Molecular Formula: C₁₁H₇NO[1]

-

Molecular Weight: 169.18 g/mol [1]

-

Appearance: White to light yellow solid/powder[1]

-

Melting Point: 179-180 °C

-

Key Functional Groups: A hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a nitrile group, which is a hydrogen bond acceptor.

The presence of both a hydrogen-bonding hydroxyl group and a polar nitrile group on a large, relatively nonpolar naphthalene backbone suggests a nuanced solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 6-Hydroxynaphthalene-1-carbonitrile in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The Role of Solvent Polarity

Solvents can be broadly classified as polar or nonpolar. Polar solvents, in turn, can be protic (containing a hydrogen atom attached to an electronegative atom, like in alcohols) or aprotic (lacking such a hydrogen, like in acetone).

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are expected to be effective at dissolving 6-Hydroxynaphthalene-1-carbonitrile. The hydroxyl group of the solvent can form strong hydrogen bonds with both the hydroxyl and nitrile groups of the solute, while the solvent's alkyl chain can interact with the naphthalene ring via van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors for the hydroxyl group of 6-Hydroxynaphthalene-1-carbonitrile and engage in dipole-dipole interactions with the nitrile group. Their effectiveness will depend on the overall polarity and steric factors.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is anticipated to be limited. While the naphthalene ring can interact favorably with these solvents through London dispersion forces, the polar hydroxyl and nitrile groups will be poorly solvated.

Hydrogen Bonding

The ability of 6-Hydroxynaphthalene-1-carbonitrile to form hydrogen bonds is a critical determinant of its solubility. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the nitrile group is a moderate hydrogen bond acceptor. Solvents that can effectively disrupt the hydrogen bonding between solute molecules and form new, stable hydrogen bonds with the solute will be good solvents.

Qualitative and Analogous Solubility Data

While specific quantitative solubility data for 6-Hydroxynaphthalene-1-carbonitrile is not extensively published, qualitative descriptions and data from a structural isomer provide valuable insights.

It is generally reported to be insoluble in water but soluble in organic solvents such as acetone and ethanol.[1] This aligns with the theoretical principles discussed above.

Furthermore, a related isomer, 6-Hydroxynaphthalene-2-carbonitrile, is documented as being soluble in chloroform, ethanol, and ethyl acetate.[4] This suggests that a range of polar and moderately polar solvents are likely effective for the 1-carbonitrile isomer as well.

Table 1: Qualitative and Analogous Solubility of Hydroxynaphthalene Carbonitriles

| Compound | Solvent | Solubility |

| 6-Hydroxynaphthalene-1-carbonitrile | Water | Insoluble |

| 6-Hydroxynaphthalene-1-carbonitrile | Acetone | Soluble |

| 6-Hydroxynaphthalene-1-carbonitrile | Ethanol | Soluble |

| 6-Hydroxynaphthalene-2-carbonitrile | Chloroform | Soluble |

| 6-Hydroxynaphthalene-2-carbonitrile | Ethanol | Soluble |

| 6-Hydroxynaphthalene-2-carbonitrile | Ethyl Acetate | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 6-Hydroxynaphthalene-1-carbonitrile in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

6-Hydroxynaphthalene-1-carbonitrile (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 6-Hydroxynaphthalene-1-carbonitrile into a vial. The "excess" is to ensure that a saturated solution is achieved, with undissolved solid remaining.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Weigh the filtered solution to determine its mass.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known mass of the filtered, saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of 6-Hydroxynaphthalene-1-carbonitrile of known concentrations in the same solvent.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Best Practices

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[3]

-

Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and statistical validity of the results.

Visualizing Key Concepts

Factors Influencing Solubility

The interplay of various factors determines the solubility of 6-Hydroxynaphthalene-1-carbonitrile.

Caption: Factors influencing the solubility of 6-Hydroxynaphthalene-1-carbonitrile.

Experimental Workflow for Solubility Determination

A systematic workflow is essential for accurate and reproducible solubility measurements.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

Understanding the solubility of 6-Hydroxynaphthalene-1-carbonitrile is fundamental to its effective use in scientific research and industrial applications. While extensive quantitative data may not be readily available in the literature, a thorough understanding of its physicochemical properties and the theoretical principles of solubility allows for rational solvent selection. The detailed experimental protocol provided in this guide offers a robust and reliable method for researchers to determine the solubility of this compound in any organic solvent of interest, thereby empowering them to generate the precise data needed for their specific applications.

References

-

LookChem. (n.d.). Cas 130200-57-6, 6-Hydroxy-naphthalene-1-carbonitrile. Retrieved from [Link]

-

ChemBK. (n.d.). 6-HYDROXY-NAPHTHALENE-2-CARBONITRILE. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

ACS Omega. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. Retrieved from [Link]

-

National Institutes of Health. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

A Technical Guide to 6-Hydroxynaphthalene-1-carbonitrile: Properties, Synthesis, and Applications for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to a Versatile Naphthalene Scaffold

6-Hydroxynaphthalene-1-carbonitrile is a bifunctional aromatic organic compound built upon a naphthalene core. The naphthalene ring system is a cornerstone in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved drugs, including propranolol (a beta-blocker) and naproxen (an anti-inflammatory agent)[1]. The cytotoxic and bioactive nature of naphthalene and its derivatives has led to extensive exploration for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents[1][2].

This guide provides a detailed technical overview of 6-Hydroxynaphthalene-1-carbonitrile, focusing on its physicochemical properties, a robust synthetic pathway with mechanistic insights, analytical characterization techniques, and its applications as a key intermediate. The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group on the rigid naphthalene frame makes this molecule a highly valuable and versatile building block for creating libraries of complex molecules in drug discovery and materials science.

Core Physicochemical and Structural Data

Accurate characterization begins with fundamental physicochemical data. The properties of 6-Hydroxynaphthalene-1-carbonitrile are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO | [3][4] |

| Molecular Weight | 169.18 g/mol | [3][4] |

| CAS Number | 130200-57-6 | [3][4] |

| Appearance | White to light yellow solid powder | [3] |

| Melting Point | 179-180 °C | |

| Solubility | Insoluble in water; Soluble in acetone and ethanol | [3] |

| Synonyms | 6-Hydroxy-1-naphthonitrile, 5-Cyano-2-naphthol | [3] |